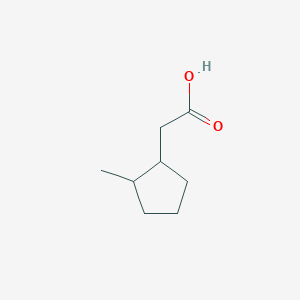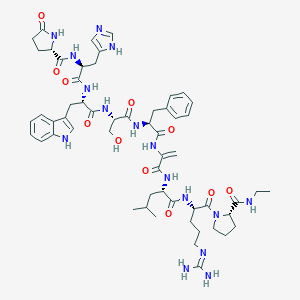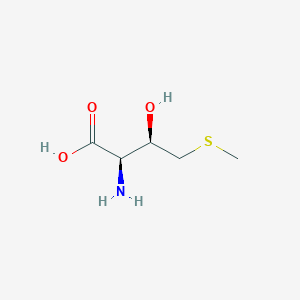
(2R,3R)-2-Amino-3-hydroxy-4-methylsulfanylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-Amino-3-hydroxy-4-methylsulfanylbutanoic acid, also known as methionine sulfoximine (MSO), is a non-proteinogenic amino acid. MSO is a potent inhibitor of glutamine synthetase (GS), which is a key enzyme involved in the synthesis of glutamine. MSO has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mecanismo De Acción
MSO inhibits GS by binding to the active site of the enzyme and preventing the conversion of glutamate and ammonia to glutamine. This leads to a decrease in intracellular levels of glutamine, which can have a variety of downstream effects on cellular metabolism and signaling pathways.
Efectos Bioquímicos Y Fisiológicos
MSO has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In cancer cells, MSO has been shown to induce apoptosis and inhibit cell migration and invasion. In immune cells, MSO has been shown to suppress cytokine production and T cell activation. MSO has also been shown to affect neuronal function and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MSO in lab experiments is its specificity for GS inhibition, which allows for the selective manipulation of glutamine levels. However, MSO can also have off-target effects and may not be suitable for use in certain experimental systems. Additionally, MSO can be toxic at high concentrations and requires careful dosing and handling.
Direcciones Futuras
For MSO research include further elucidation of its mechanisms of action and downstream effects on cellular metabolism and signaling pathways. MSO may also have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Additionally, the development of more selective and potent GS inhibitors may provide new tools for studying the role of glutamine in health and disease.
Métodos De Síntesis
MSO can be synthesized through a multi-step process involving the reaction of L-(2R,3R)-2-Amino-3-hydroxy-4-methylsulfanylbutanoic acid with hydrogen peroxide and hydrochloric acid. The resulting intermediate is then treated with sodium hydroxide to yield MSO.
Aplicaciones Científicas De Investigación
MSO has been widely used in scientific research as a tool to study the role of glutamine in various biological processes. It has been shown to inhibit the growth of cancer cells, as well as the proliferation of immune cells. MSO has also been used to study the effects of glutamine depletion on neuronal function and the development of neurodegenerative diseases.
Propiedades
Número CAS |
119593-66-7 |
|---|---|
Nombre del producto |
(2R,3R)-2-Amino-3-hydroxy-4-methylsulfanylbutanoic acid |
Fórmula molecular |
C5H11NO3S |
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
(2R,3R)-2-amino-3-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
Clave InChI |
GFJWMGGGLQICCP-IUYQGCFVSA-N |
SMILES isomérico |
CSC[C@@H]([C@H](C(=O)O)N)O |
SMILES |
CSCC(C(C(=O)O)N)O |
SMILES canónico |
CSCC(C(C(=O)O)N)O |
Sinónimos |
D-Threonine, 4-(methylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





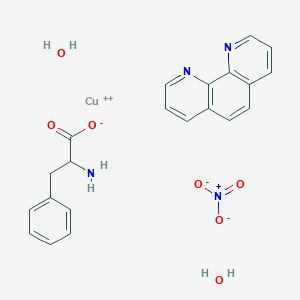
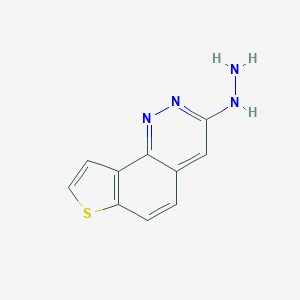
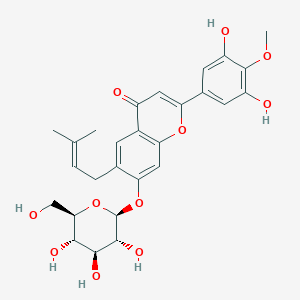
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
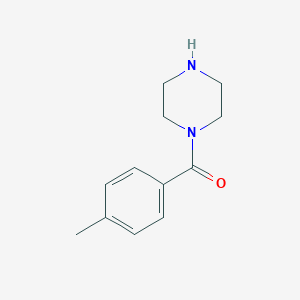
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)
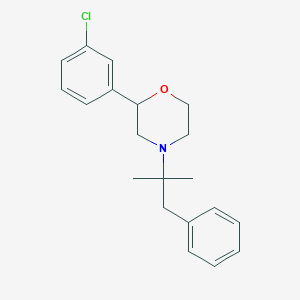
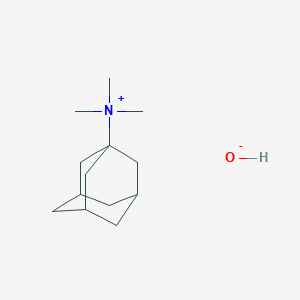
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
